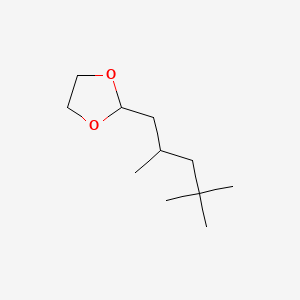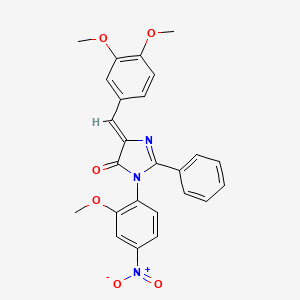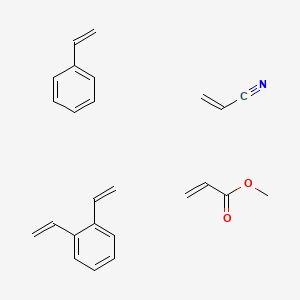
1,2-Bis(ethenyl)benzene;methyl prop-2-enoate;prop-2-enenitrile;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, methyl ester, polymer with diethenylbenzene, ethenylbenzene and 2-propenenitrile is a complex polymer that combines multiple monomers to create a material with unique properties. This compound is used in various industrial applications due to its stability, versatility, and ability to form strong, durable materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Propenoic acid, methyl ester, polymer with diethenylbenzene, ethenylbenzene and 2-propenenitrile typically involves free radical polymerization. This process uses initiators such as peroxides or persulfates to start the polymerization reaction. The reaction is usually carried out at temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using large reactors. The monomers are mixed in precise ratios, and the reaction conditions are carefully controlled to ensure consistent polymer quality. The resulting polymer is then purified and processed into various forms, such as pellets or sheets, for use in different applications .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, methyl ester, polymer with diethenylbenzene, ethenylbenzene and 2-propenenitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized products.
Reduction: The polymer can be reduced using reducing agents, although this is less common.
Substitution: Various substituents can be introduced into the polymer chain through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the polymer chain .
Scientific Research Applications
2-Propenoic acid, methyl ester, polymer with diethenylbenzene, ethenylbenzene and 2-propenenitrile has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems due to its ability to form stable, controlled-release matrices.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, methyl ester, polymer with diethenylbenzene, ethenylbenzene and 2-propenenitrile involves the interaction of its polymer chains with various molecular targets. The polymer chains can form strong intermolecular bonds with other materials, enhancing their mechanical properties. Additionally, the presence of functional groups in the polymer can facilitate specific interactions with biological molecules, making it useful in biomedical applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene and 2-propenoic acid .
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, butyl 2-propenoate and ethenylbenzene .
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene and oxiranylmethyl 2-methyl-2-propenoate .
Uniqueness
What sets 2-Propenoic acid, methyl ester, polymer with diethenylbenzene, ethenylbenzene and 2-propenenitrile apart from similar compounds is its unique combination of monomers, which imparts specific properties such as enhanced thermal stability, mechanical strength, and chemical resistance. These properties make it particularly suitable for demanding industrial and biomedical applications .
Properties
CAS No. |
51274-89-6 |
|---|---|
Molecular Formula |
C25H27NO2 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
1,2-bis(ethenyl)benzene;methyl prop-2-enoate;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C10H10.C8H8.C4H6O2.C3H3N/c1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;1-3-4(5)6-2;1-2-3-4/h3-8H,1-2H2;2-7H,1H2;3H,1H2,2H3;2H,1H2 |
InChI Key |
WXNWHXTZBOKJMH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C.C=CC#N.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C |
Related CAS |
51274-89-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


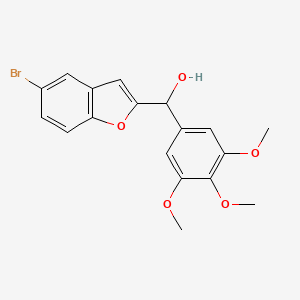
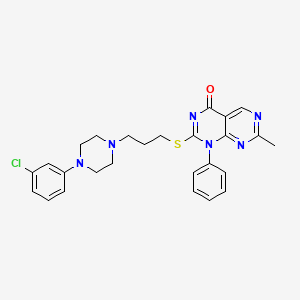

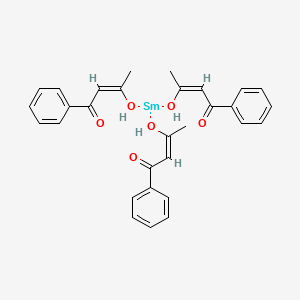
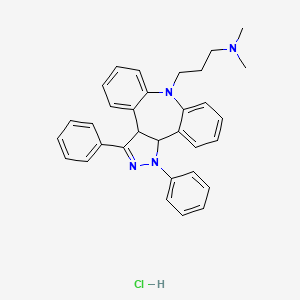

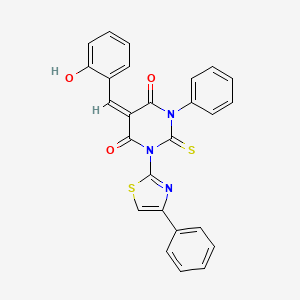
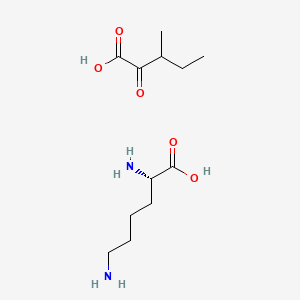

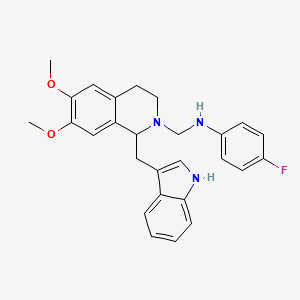
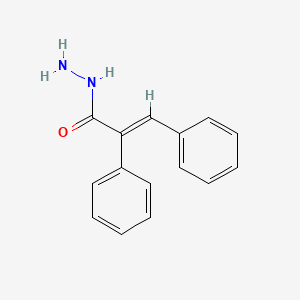
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium chloride](/img/structure/B15183268.png)
